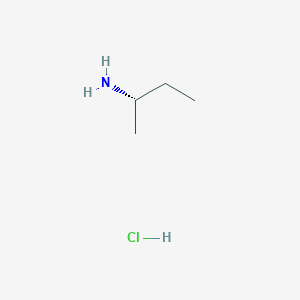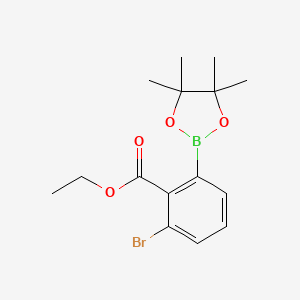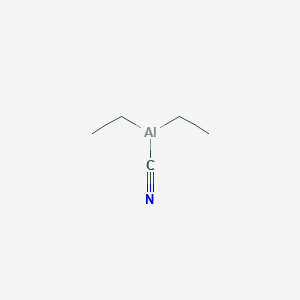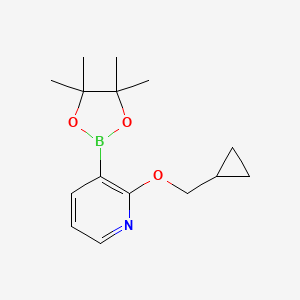
(S)-Butan-2-amine hydrochloride
Vue d'ensemble
Description
Amine hydrochlorides represent latent forms of a more reactive free base . They are often used in organic synthesis due to their reactivity and stability .
Molecular Structure Analysis
The molecular structure of amine hydrochlorides, like “(S)-Butan-2-amine hydrochloride”, typically consists of a nitrogen atom bonded to hydrogen and/or carbon atoms, with an additional hydrogen chloride component .Chemical Reactions Analysis
Amine hydrochlorides can participate in various chemical reactions due to their reactivity. They can act as bases, nucleophiles, or ligands in different chemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of amine hydrochlorides can vary widely. They are generally solid at room temperature and highly soluble in water .Applications De Recherche Scientifique
CO2 Capture and Sequestration : Bates et al. (2002) describe the use of ionic liquids incorporating amine groups for CO2 capture. These liquids can reversibly sequester CO2 as a carbamate salt, demonstrating efficiency comparable to commercial amine sequestering agents, with the advantage of being nonvolatile and functioning without water (Bates et al., 2002).
Biocatalysis in Chemical Synthesis : Ducrot et al. (2021) explored the use of amine dehydrogenases (AmDHs) for the biocatalytic synthesis of short-chain chiral amines, crucial in the chemical industry. The study highlights the efficiency of these enzymes in synthesizing small 2-aminoalkanes, including (S)-butan-2-amine, with high enantioselectivity and conversions (Ducrot et al., 2021).
Drug Delivery Systems : Karimi et al. (2018) investigated chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery applications. These hydrogels demonstrated pH- and temperature-responsive swelling and release behavior, potentially useful for targeted drug delivery and enhancing drug bioavailability (Karimi et al., 2018).
Chemical Synthesis and Material Chemistry : Froidevaux et al. (2016) discussed the synthesis and application of biobased amines, emphasizing their role as monomers in the creation of polymers for various industries. The synthesis of biobased primary and secondary amines from different biomass sources and their use in material chemistry was highlighted (Froidevaux et al., 2016).
Corrosion Inhibition : Damborenea et al. (1997) explored the use of aliphatic amines, including butylamine derivatives, as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated improved protection efficiency with increased inhibitor concentration and alkyl chain length (Damborenea et al., 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPUICBFVUTJSE-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585034 | |
| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Butan-2-amine hydrochloride | |
CAS RN |
31519-50-3 | |
| Record name | (2S)-Butan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)







![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)


